molecular formula C23H19ClFN3O3 B10833016 Azole derivative 6

Azole derivative 6

Cat. No.: B10833016
M. Wt: 439.9 g/mol
InChI Key: VDSPJLXCWHECIK-UHFFFAOYSA-N
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Description

Azole derivative 6 is a member of the azole family, which consists of five-membered heterocyclic compounds containing at least one nitrogen atom. Azole derivatives are known for their broad range of pharmacological activities, including antifungal, antibacterial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of azole derivative 6 typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method is the reaction of a substituted hydrazine with a carbonyl compound, followed by cyclization to form the azole ring . The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent product quality and yield. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Azole derivative 6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions include oxidized azole derivatives, reduced forms like azolines, and substituted azole compounds with different functional groups .

Comparison with Similar Compounds

Azole derivative 6 can be compared with other similar compounds, such as:

Uniqueness

This compound stands out due to its unique chemical structure, which allows for specific interactions with biological targets and its versatility in various scientific applications .

Properties

Molecular Formula

C23H19ClFN3O3

Molecular Weight

439.9 g/mol

IUPAC Name

3-[5-[4-(6-chloro-1H-benzimidazol-2-yl)-3-fluorophenyl]pyridin-2-yl]oxy-2,2-dimethylpropanoic acid

InChI

InChI=1S/C23H19ClFN3O3/c1-23(2,22(29)30)12-31-20-8-4-14(11-26-20)13-3-6-16(17(25)9-13)21-27-18-7-5-15(24)10-19(18)28-21/h3-11H,12H2,1-2H3,(H,27,28)(H,29,30)

InChI Key

VDSPJLXCWHECIK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(COC1=NC=C(C=C1)C2=CC(=C(C=C2)C3=NC4=C(N3)C=C(C=C4)Cl)F)C(=O)O

Origin of Product

United States

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